3-Iodo-4-nitro-1H-indazole-6-carboxylic acid

CAS No.: 885521-14-2

Cat. No.: VC2295250

Molecular Formula: C8H4IN3O4

Molecular Weight: 333.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885521-14-2 |

|---|---|

| Molecular Formula | C8H4IN3O4 |

| Molecular Weight | 333.04 g/mol |

| IUPAC Name | 3-iodo-4-nitro-2H-indazole-6-carboxylic acid |

| Standard InChI | InChI=1S/C8H4IN3O4/c9-7-6-4(10-11-7)1-3(8(13)14)2-5(6)12(15)16/h1-2H,(H,10,11)(H,13,14) |

| Standard InChI Key | WKDVSUTUYUODKD-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=C(NN=C21)I)[N+](=O)[O-])C(=O)O |

| Canonical SMILES | C1=C(C=C(C2=C(NN=C21)I)[N+](=O)[O-])C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

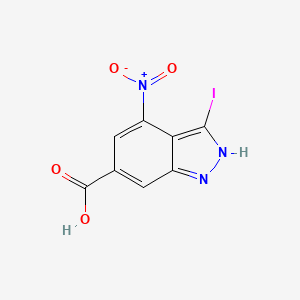

3-Iodo-4-nitro-1H-indazole-6-carboxylic acid is a complex heterocyclic compound featuring an indazole scaffold with multiple functional groups. The indazole core consists of a benzene ring fused to a pyrazole ring, creating a bicyclic aromatic system with interesting chemical properties and potential for various applications in chemical research .

Chemical Identifiers

The compound can be identified through multiple chemical nomenclature systems and identifiers as outlined in the table below:

| Identifier | Value |

|---|---|

| CAS Number | 885521-14-2 |

| Molecular Formula | C₈H₄IN₃O₄ |

| Molecular Weight | 333.04 g/mol |

| IUPAC Name | 3-iodo-4-nitro-2H-indazole-6-carboxylic acid |

| Standard InChI | InChI=1S/C8H4IN3O4/c9-7-6-4(10-11-7)1-3(8(13)14)2-5(6)12(15)16/h1-2H,(H,10,11)(H,13,14) |

| Standard InChIKey | WKDVSUTUYUODKD-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=C(NN=C21)I)N+[O-])C(=O)O |

| PubChem Compound ID | 24728327 |

This comprehensive set of identifiers allows for unambiguous identification of the compound across different chemical databases and literature sources .

Structural Features

The compound possesses several key structural features that contribute to its chemical behavior:

-

An indazole core (fused benzene and pyrazole rings)

-

An iodine substituent at position 3

-

A nitro group at position 4

-

A carboxylic acid group at position 6

The presence of these functional groups creates a molecule with multiple reactive sites. The iodine atom, being a good leaving group, provides a site for potential coupling reactions and further derivatization. The nitro group, which is strongly electron-withdrawing, influences the electron distribution across the aromatic system. The carboxylic acid moiety offers possibilities for esterification, amidation, and other transformations common to carboxylic acids .

Physical Properties

Understanding the physical properties of 3-Iodo-4-nitro-1H-indazole-6-carboxylic acid is essential for its proper handling, storage, and application in research settings. The compound exhibits several notable physical characteristics that influence its behavior under various conditions.

Thermodynamic and Physical Data

The compound's thermodynamic and physical properties provide insight into its stability and behavior under various conditions, as summarized in the following table:

| Property | Value | Unit |

|---|---|---|

| Density | 2.4 ± 0.1 | g/cm³ |

| Boiling Point | 585.8 ± 50.0 | °C at 760 mmHg |

| Flash Point | 308.1 ± 30.1 | °C |

| Exact Mass | 332.924652 | - |

| Polar Surface Area (PSA) | 111.80 | Ų |

| LogP | 2.76 | - |

| Vapor Pressure | 0.0 ± 1.7 | mmHg at 25°C |

| Index of Refraction | 1.846 | - |

These properties indicate that the compound has a high thermal stability, as evidenced by its elevated boiling and flash points. The relatively high density suggests a compact molecular packing in the solid state. The LogP value of 2.76 indicates moderate lipophilicity, suggesting limited water solubility but better solubility in organic solvents. The negligible vapor pressure at room temperature confirms that the compound is non-volatile under normal laboratory conditions .

| Supplier | Product Reference | Purity | Delivery Estimate |

|---|---|---|---|

| Unnamed Supplier | IN-DA004CPF | Not specified | April 22, 2025 |

| Cymit Quimica | 54-OR111563 | Not specified | April 23, 2025 |

| 3D Chemicals | 3D-KKB52114 | Min. 95% | Discontinued |

This information suggests limited but existing commercial availability of the compound, with varying delivery timeframes and potentially different quality specifications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume